REACTION_CXSMILES
|
C(O)(=O)C1C=CC=CC=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([C:19]1[C:20]([CH:25]=[C:26](O)[C:27]2[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=2)=[N:21][CH:22]=[CH:23][CH:24]=1)=[O:18].C(=O)([O-])[O-].[K+].[K+].[N:40]([CH2:43][C:44]1[CH:49]=[C:48]([C:50]([F:53])([F:52])[F:51])[CH:47]=[C:46]([C:54]([F:57])([F:56])[F:55])[CH:45]=1)=[N+:41]=[N-:42].C(O)(C)C>C(O)(C)(C)C>[F:51][C:50]([F:52])([F:53])[C:48]1[CH:49]=[C:44]([CH:45]=[C:46]([C:54]([F:57])([F:55])[F:56])[CH:47]=1)[CH2:43][N:40]1[C:26]([C:27]2[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=2)=[C:25]([C:20]2[C:19]([C:17]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[Cl:10])=[O:18])=[CH:24][CH:23]=[CH:22][N:21]=2)[N:42]=[N:41]1 |f:0.1,2.3.4|
|
Name
|
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
|
Quantity
|
204.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O.ClC1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)C=C(C1=CC=NC=C1)O
|
Name
|
|
Quantity
|
124.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
115.6 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
818 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
614 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with mechanical stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
A circulating bath is used
|
Type
|
TEMPERATURE
|
Details
|
to maintain a condenser temperature of 30° C
|
Type
|
TEMPERATURE
|
Details
|
After 18 hours at reflux
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 70° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
FILTRATION
|
Details
|
the waste filter cake
|
Type
|
WASH
|
Details
|
is rinsed with isopropanol (409 mL)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washes are transferred to a reactor
|
Type
|
TEMPERATURE
|
Details
|
the mechanically stirred contents are heated to 70° C
|
Type
|
ADDITION
|
Details
|
To the dark purple solution, water (1.84 L) is added slowly over 35 minutes
|
Duration
|
35 min
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour, during which time a thin precipitate forms
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is slowly cooled to RT
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Type
|
WASH
|
Details
|
washed with 1:1 isopropanol/water (614 mL)
|
Type
|
WASH
|
Details
|
subsequently washed with isopropanol (410 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(CN2N=NC(=C2C2=CC=NC=C2)C2=NC=CC=C2C(=O)C2=C(C=CC=C2)Cl)C=C(C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |